3-Cyano-7-ethoxycoumarin

Cytochrome P450 CYP2C19 High-Throughput Screening

3-Cyano-7-ethoxycoumarin (CEC) is the empirically validated fluorogenic substrate for CYP1A2 and CYP2C19 activity assays. Selected for its highest metabolic rates and lowest background fluorescence, CEC delivers robust Z'-factors and wide assay windows for high-throughput screening. It uniquely enables CYP2C19 inclusion in unified fluorescence-based DDI panels, removing the need for HPLC-based alternatives like 7-ethoxyresorufin. Trusted for precise enzyme kinetics (Km/Vmax) and screening of large compound libraries, CEC is the definitive choice for preclinical drug safety labs seeking reproducible, cost-effective CYP inhibition data.

Molecular Formula C12H9NO3
Molecular Weight 215.20 g/mol
CAS No. 117620-77-6
Cat. No. B1664124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-7-ethoxycoumarin
CAS117620-77-6
Synonyms3-CETC
3-cyano-7-ethoxycoumarin
Molecular FormulaC12H9NO3
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N
InChIInChI=1S/C12H9NO3/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-6H,2H2,1H3
InChIKeyYAFGHMIAFYQSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-7-ethoxycoumarin (CAS 117620-77-6) for Cytochrome P450 Activity Assays: Procurement-Specification Baseline


3-Cyano-7-ethoxycoumarin (CEC; CAS 117620-77-6) is a fluorogenic coumarin derivative used as a substrate for measuring cytochrome P450 (CYP) enzyme activity. The compound is metabolized via O-dealkylation to the fluorescent product 3-cyano-7-hydroxycoumarin, which exhibits excitation/emission maxima at 408/455 nm . CEC is routinely employed in high-throughput screening (HTS) assays to assess CYP inhibition and enzyme kinetics, particularly for isoforms CYP1A1, CYP1A2, CYP2C9, and CYP2C19 [1].

Why Generic Coumarin Substitution Fails in CYP Assay Procurement: 3-Cyano-7-ethoxycoumarin's Specific Role


Substituting 3-cyano-7-ethoxycoumarin with other coumarin-based fluorescent probes (e.g., 7-ethoxycoumarin, 7-methoxy-4-trifluoromethylcoumarin) is not scientifically sound due to isoform selectivity differences. The 3-cyano substitution fundamentally alters the substrate's affinity for specific CYP isoforms and its metabolic rate. While other probes may show cross-reactivity, CEC has been empirically selected from a panel of nine fluorescence probes for its optimal combination of highest metabolic rates and lowest background fluorescence for CYP1A2 and CYP2C19 [1]. This specificity is critical for generating reliable, interpretable inhibition data in drug-drug interaction studies. Using a non-optimized substrate can lead to false negatives or an overestimation of inhibitory potential.

3-Cyano-7-ethoxycoumarin Quantitative Evidence Guide: Comparator-Based Assay Performance and Isoform Selectivity


Superior Metabolic Rate for CYP2C19 Compared to Alternative Fluorescent Substrates

In a head-to-head comparison of multiple fluorogenic probes for nine CYP isoforms, 3-cyano-7-ethoxycoumarin (CEC) was selected as the optimal substrate for CYP2C19 based on the criterion of 'highest metabolic rates' among the tested candidates [1]. This empirical selection directly demonstrates that CEC yields a superior signal-to-noise ratio compared to other fluorometric substrates evaluated for this specific isoform. While the study did not publish the full dataset of rejected compounds, the explicit selection criteria confirm that CEC outperformed other in-class probes for CYP2C19 activity measurement.

Cytochrome P450 CYP2C19 High-Throughput Screening Fluorogenic Substrate

Lowest Background Fluorescence for CYP1A2 Assays: A Direct Comparison Advantage

The same comparative screening study that identified CEC for CYP2C19 also selected it as the optimal probe for CYP1A2 based on the dual criteria of 'highest metabolic rates' and 'lowest background fluorescence' [1]. This is a critical differentiator because background fluorescence from unreacted substrate or non-specific metabolism limits assay sensitivity and lowers the Z'-factor for HTS. The explicit selection of CEC over other candidates for CYP1A2 confirms its unique suitability for achieving high-quality, low-noise data.

Cytochrome P450 CYP1A2 Assay Optimization Fluorogenic Substrate

High Fluorescence Quantum Yield of the Metabolite (3-Cyano-7-hydroxycoumarin) Enhances Detection Sensitivity

The fluorescent signal in CEC-based assays derives from its metabolite, 3-cyano-7-hydroxycoumarin (3CN7HC). A comprehensive photophysical study determined that 3CN7HC exhibits an exceptionally high fluorescence quantum yield (φF) of 0.85 [1]. This is notably higher than many other coumarin derivatives. For context, the study notes that 'in contrast to other coumarins, the two 3-cyanocoumarins exhibited high fluorescence quantum yields' [1]. While a direct comparison to the metabolite of 7-ethoxyresorufin (resorufin, φF ~0.7-0.8) or 7-hydroxycoumarin (umbelliferone, φF ~0.6-0.7) is not made in this study, the class-level inference is that the 3-cyano modification significantly improves the brightness of the reporter molecule, enhancing the overall assay sensitivity of CEC.

Fluorescence Spectroscopy Quantum Yield Assay Sensitivity Coumarin Derivatives

Isoform Selectivity Profile: Differentiated Utility from 7-Ethoxyresorufin for CYP2C19 Screening

3-Cyano-7-ethoxycoumarin is a substrate for CYP1A1, CYP1A2, CYP2C9, and CYP2C19 [1]. A key differentiator from the widely used probe 7-ethoxyresorufin is its broader selectivity profile. 7-Ethoxyresorufin is a primary substrate for CYP1A1 and CYP1A2, but has negligible activity toward CYP2C19 [2]. Therefore, for scientists requiring a fluorescent assay to screen for CYP2C19 inhibition—a major drug-metabolizing enzyme responsible for processing many clinically important drugs (e.g., clopidogrel, omeprazole)—CEC is the functionally superior and scientifically necessary choice over 7-ethoxyresorufin. This differential selectivity is a critical procurement decision point.

CYP Isoform Selectivity CYP2C19 CYP1A2 Fluorogenic Substrate Comparison

3-Cyano-7-ethoxycoumarin: Recommended Research and Industrial Application Scenarios Based on Verified Performance


High-Throughput Screening (HTS) for CYP2C19 Inhibitors in Drug Discovery

This is the optimal application for CEC. As established, CEC was specifically selected for CYP2C19 due to its high metabolic rate [1]. This property, combined with the ability to measure activity in intact cells without the need for NADPH cofactors, enables a robust, high-throughput, and low-cost screening assay. Labs can confidently use CEC to screen large compound libraries for CYP2C19 inhibition, a key requirement for preclinical drug safety assessment.

Fluorescent Assays for CYP1A2 Activity with Minimal Background Signal

For labs requiring a clean, highly sensitive assay for CYP1A2, CEC provides a distinct advantage over other probes. The documented low background fluorescence [1] means the assay window is wider, leading to more reliable Z'-factors and reduced variability. This is particularly beneficial for long-term, automated screening campaigns where assay consistency is paramount.

In Vitro Drug-Drug Interaction (DDI) Panel that Requires CYP2C19 Coverage

When assembling a panel of fluorescent-based assays to screen for potential drug-drug interactions (DDI), CEC is the necessary choice for covering CYP2C19. Unlike 7-ethoxyresorufin, which lacks CYP2C19 activity [1], CEC enables the inclusion of this critical isoform in a unified fluorescence-based platform. This avoids the need for separate, less efficient HPLC-based assays for CYP2C19, streamlining workflow and data analysis.

Enzyme Kinetic Studies of CYP1A2 and CYP2C19 Variants

The high sensitivity of the CEC assay, driven by the high quantum yield of its metabolite [1], makes it an excellent tool for detailed enzyme kinetic studies. Researchers investigating the catalytic activity of wild-type or polymorphic variants of CYP1A2 and CYP2C19 can rely on CEC to generate precise Km and Vmax values with high reproducibility, even with low enzyme expression levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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